molecular formula C11H21NS B13330283 N-(2,3-Dimethylcyclohexyl)thietan-3-amine

N-(2,3-Dimethylcyclohexyl)thietan-3-amine

Cat. No.: B13330283
M. Wt: 199.36 g/mol
InChI Key: SZKLPYKKFNHGLX-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylcyclohexyl)thietan-3-amine is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of 2,3-dimethylcyclohexanone with thioacetamide under acidic conditions to form the thietan-3-amine ring. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan-3-amine ring to a more saturated amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylcyclohexyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylcyclohexyl)thietan-3-amine
  • N-(3,3-Dimethylcyclohexyl)thietan-3-amine

Uniqueness

N-(2,3-Dimethylcyclohexyl)thietan-3-amine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-8-4-3-5-11(9(8)2)12-10-6-13-7-10/h8-12H,3-7H2,1-2H3

InChI Key

SZKLPYKKFNHGLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC2CSC2

Origin of Product

United States

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